molecular formula C11H16N2O B8579524 N-(2-Phenylpropan-2-yl)glycinamide CAS No. 50333-34-1

N-(2-Phenylpropan-2-yl)glycinamide

Cat. No.: B8579524
CAS No.: 50333-34-1
M. Wt: 192.26 g/mol
InChI Key: DWDGLLCNUGQOGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Phenylpropan-2-yl)glycinamide is a glycinamide derivative featuring a tert-butyl phenyl group (C6H5-C(CH3)2-) attached to the nitrogen atom of the glycinamide backbone (NH2CH2CONH2). Its molecular formula is C11H16N2O, with a molecular weight of 192.12 g/mol.

Properties

CAS No.

50333-34-1

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-amino-N-(2-phenylpropan-2-yl)acetamide

InChI

InChI=1S/C11H16N2O/c1-11(2,13-10(14)8-12)9-6-4-3-5-7-9/h3-7H,8,12H2,1-2H3,(H,13,14)

InChI Key

DWDGLLCNUGQOGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)NC(=O)CN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key differences between N-(2-Phenylpropan-2-yl)glycinamide and related glycinamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Properties (Inferred)
This compound C11H16N2O 192.12 tert-Butyl phenyl group High lipophilicity, steric hindrance
L-Phenylalanyl-N-butylglycinamide C15H23N3O2 277.36 Phenylalanine backbone + butylamide chain Enhanced peptide-like solubility
Phenylephrine Related Compound G C11H15NO4 237.24 3-Hydroxyphenyl + hydroxyethyl groups Higher polarity due to hydroxyl groups
Key Observations:
  • Lipophilicity : The tert-butyl phenyl group in this compound likely increases lipophilicity compared to the hydroxylated analog (Phenylephrine Related Compound G), which has improved aqueous solubility due to polar hydroxyl groups .
  • Steric Effects : The bulky tert-butyl substituent may hinder molecular interactions (e.g., hydrogen bonding) compared to the linear butylamide chain in L-Phenylalanyl-N-butylglycinamide .

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